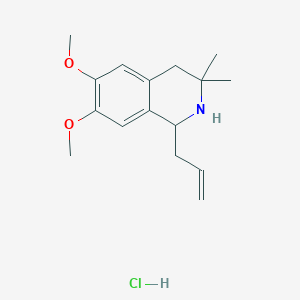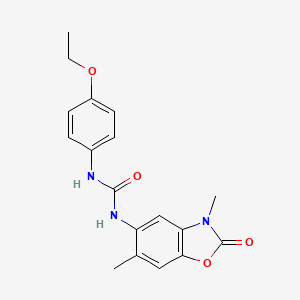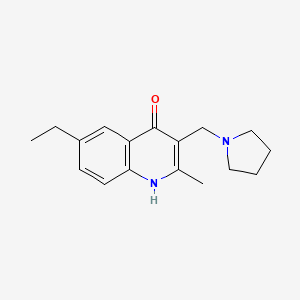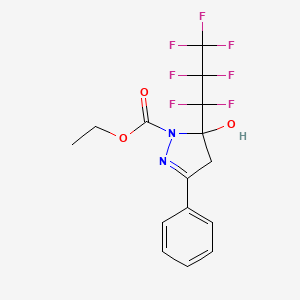
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as ADMT HCl, is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a synthetic alkaloid that has been studied for its potential use in scientific research applications. ADMT HCl is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This property may make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have an inhibitory effect on the reuptake of dopamine, which means that it can increase the level of dopamine in the brain. This property may contribute to its potential use in the treatment of depression and addiction.
Biochemical and Physiological Effects
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention, working memory, and decision-making. These properties may contribute to its potential use in the treatment of psychiatric disorders such as depression and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Another advantage is that it has a high affinity for dopamine receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the brain. Another limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
Direcciones Futuras
There are several future directions for the study of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system, which may provide new insights into its potential use in the treatment of depression and addiction. Additionally, future studies could investigate the safety and efficacy of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl in humans, which may pave the way for its clinical use.
Métodos De Síntesis
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with allyl magnesium bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with hydrochloric acid to yield 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. The synthesis method for 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been studied for its potential use in scientific research applications. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have a moderate affinity for serotonin receptors, which are involved in the regulation of mood, sleep, and appetite. These properties make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.
Propiedades
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-6-7-13-12-9-15(19-5)14(18-4)8-11(12)10-16(2,3)17-13;/h6,8-9,13,17H,1,7,10H2,2-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQOAOLFOXAVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(N1)CC=C)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)


![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)



![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)